molecular formula C16H25ClN2O B13434694 rac,cis-Milnacipran Hydrochloride

rac,cis-Milnacipran Hydrochloride

Cat. No.: B13434694
M. Wt: 296.83 g/mol
InChI Key: SCNNGOIUMUZQEQ-XMZRARIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac,cis-Milnacipran Hydrochloride involves several steps. One common method starts with the cyclopropanation of a suitable precursor, followed by amination and subsequent resolution of the racemic mixture to obtain the desired cis isomers . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclopropanation and amination steps.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The use of water as a solvent in some steps aligns with green chemistry principles, minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

rac,cis-Milnacipran Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

rac,cis-Milnacipran Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac,cis-Milnacipran Hydrochloride is unique due to its balanced inhibition of serotonin and norepinephrine reuptake, which is not as pronounced in other SNRIs. This balance is thought to contribute to its efficacy in treating fibromyalgia and major depressive disorder .

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

(1R,2S)-N,N-diethyl-2-(methylaminomethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-4-18(5-2)15(19)16(11-14(16)12-17-3)13-9-7-6-8-10-13;/h6-10,14,17H,4-5,11-12H2,1-3H3;1H/t14-,16+;/m1./s1

InChI Key

SCNNGOIUMUZQEQ-XMZRARIVSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC)C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CNC)C2=CC=CC=C2.Cl

Origin of Product

United States

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